

Thermodynamic Properties of Tetradecahydroanthracene: A Technical Guide

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Compound of Interest

Compound Name: Tetradecahydroanthracene

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This technical guide provides a comprehensive overview of the thermodynamic properties of **Tetradecahydroanthracene**, also known as perhydroanthracene. The information is compiled from various chemical databases and literature sources to serve as a valuable resource for professionals in research and development. This document details key thermodynamic parameters, outlines the experimental methodologies for their determination, and illustrates the relationships between these properties.

Core Thermodynamic Properties

Tetradecahydroanthracene (C₁₄H₂₄, Molar Mass: 192.34 g/mol) is a saturated polycyclic hydrocarbon. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Due to the existence of multiple stereoisomers, the properties can vary depending on the specific isomer being studied.^{[1][2]} The following tables summarize the available quantitative data for specific isomers.

Table 1: Enthalpy and Gibbs Free Energy of Formation

This table presents the standard enthalpy of formation ($\Delta_f H^\circ$) and standard Gibbs free energy of formation ($\Delta_f G^\circ$). The enthalpy of formation for the solid phase has been determined experimentally, while the Gibbs free energy of formation is a calculated value.

Property	Value	Phase	Source(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)			
(4 α ,8 α ,9 α ,10 α)-isomer	-330.6 \pm 3.4 kJ/mol	Solid	[3]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	181.04 kJ/mol	Gas	[4]

Table 2: Enthalpy of Combustion

The enthalpy of combustion ($\Delta_c H^\circ$) represents the heat released during the complete combustion of the substance. For the solid phase of a specific isomer, this has been determined experimentally.

Property	Value	Phase	Source(s)
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)			
(4 α ,8 α ,9 α ,10 α)-isomer	-8608.5 \pm 2.9 kJ/mol	Solid	[3]

Table 3: Ideal Gas Heat Capacity ($C_{p,gas}$)

The ideal gas heat capacity ($C_{p,gas}$) is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure, assuming ideal gas behavior. The data presented here is for the (4 α ,8 α ,9 α ,10 α)- isomer and shows its dependence on temperature.

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source(s)
50	47.81	[5]
100	79.55	[5]
150	114.37	[5]
200	150.10	[5]
273.15	209.99	[5]
298.15	232.4 ± 3.5	[5]
300	234.12	[5]
400	325.88	[5]
500	409.67	[5]
600	480.75	[5]
700	540.19	[5]
800	590.10	[5]
900	632.27	[5]
1000	668.07	[5]
1100	698.58	[5]
1200	724.66	[5]
1300	747.02	[5]
1400	766.27	[5]
1500	782.89	[5]

Experimental Protocols

The determination of the thermodynamic properties of a compound like **Tetradecahydroanthracene** involves precise and carefully controlled experimental

procedures. While specific protocols for this compound are not readily available in public literature, the following sections describe the standard methodologies used for such determinations.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is burned in a constant-volume container.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the solid **Tetradecahydroanthracene** (typically around 1 gram) is pressed into a pellet.
- **Bomb Assembly:** The pellet is placed in a sample holder within the steel "bomb." A fuse wire of known length and mass is connected to two electrodes, with the wire in contact with the sample pellet. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water surrounding the bomb is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse

wire and the formation of any side products like nitric acid. From the heat released at constant volume (ΔU), the enthalpy change at constant pressure (ΔH) can be calculated.

Determination of Standard Entropy

According to the Third Law of Thermodynamics, the entropy of a perfect crystalline substance is zero at absolute zero (0 K).^{[6][7]} The standard entropy of a substance at a given temperature (e.g., 298.15 K) is determined by measuring its heat capacity as a function of temperature from near 0 K up to the desired temperature.

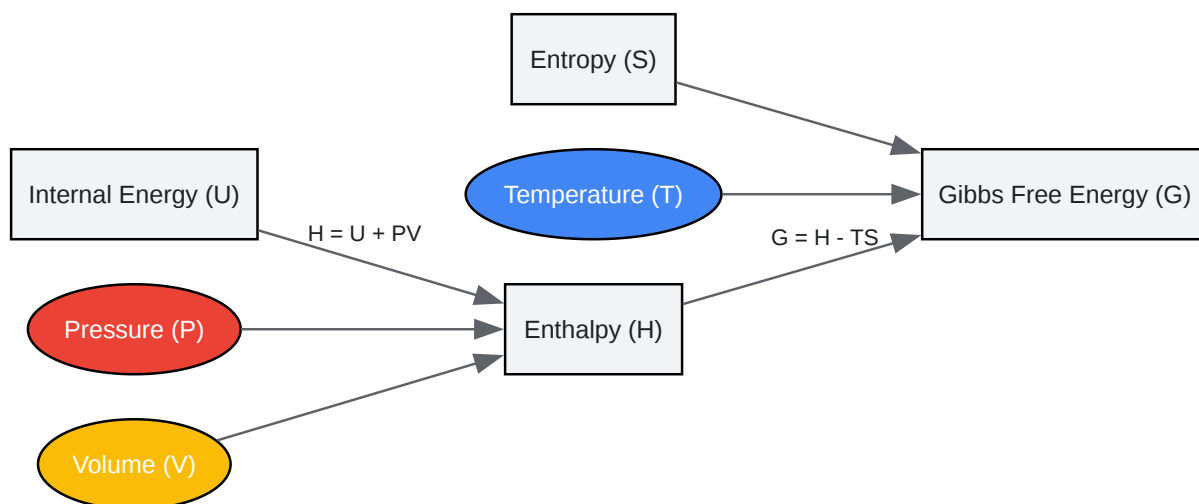
Methodology:

- **Low-Temperature Calorimetry:** The heat capacity of the solid sample is measured at very low temperatures, approaching 0 K, using a specialized calorimeter.
- **Heat Capacity Measurements:** The heat capacity is measured at various temperatures up to the standard temperature (298.15 K). If the substance melts before reaching the standard temperature, the enthalpy of fusion is also measured.
- **Entropy Calculation:** The standard entropy (S°) is calculated by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to 298.15 K.^[7] If there are any phase transitions (e.g., melting), the entropy change of the phase transition ($\Delta H_{\text{transition}} / T_{\text{transition}}$) is added to the integral.

Visualizations

Relationship between Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations. The following diagram illustrates these relationships, which are central to chemical thermodynamics.

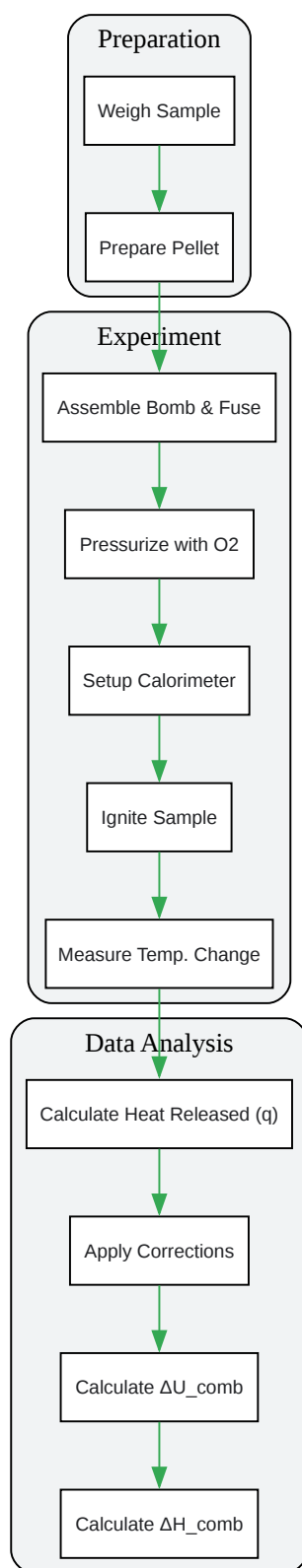


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Caption: Fundamental relationships between key thermodynamic properties.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the major steps involved in determining the enthalpy of combustion using a bomb calorimeter.



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Caption: Workflow for determining the enthalpy of combustion.

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